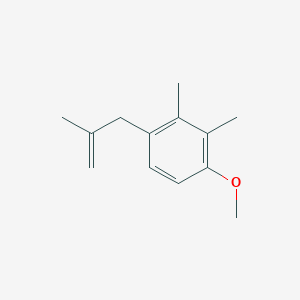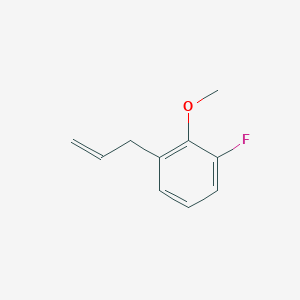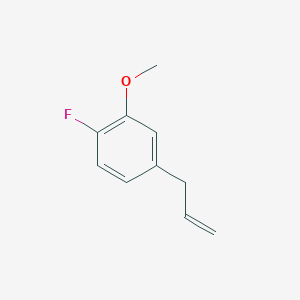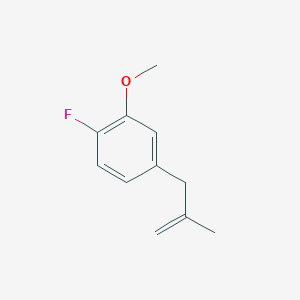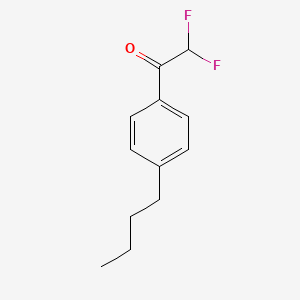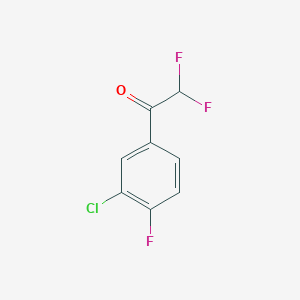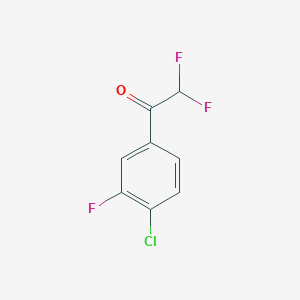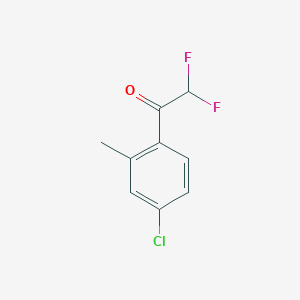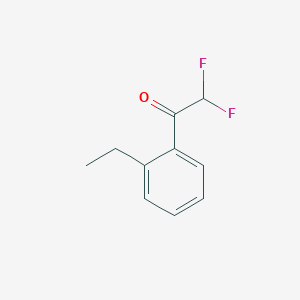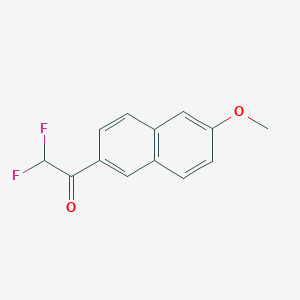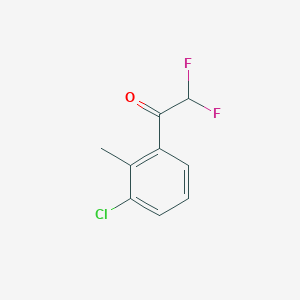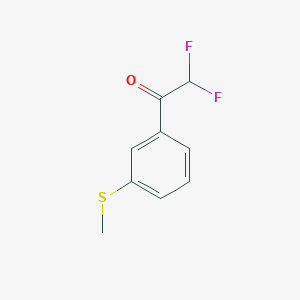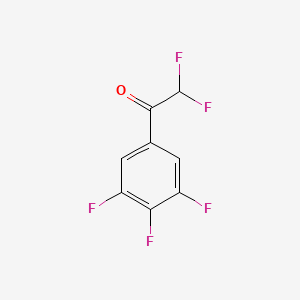
2,2-Difluoro-1-(3,4,5-trifluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(3,4,5-trifluorophenyl)ethanone is an organic compound with the molecular formula C8H3F5O It is characterized by the presence of both difluoro and trifluorophenyl groups, making it a highly fluorinated ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(3,4,5-trifluorophenyl)ethanone typically involves the reaction of 3,4,5-trifluorobenzaldehyde with difluoromethyl ketone under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like acetonitrile. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-1-(3,4,5-trifluorophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-1-(3,4,5-trifluorophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Industry: Used in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(3,4,5-trifluorophenyl)ethanone involves its interaction with various molecular targets. The highly electronegative fluorine atoms can form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The compound’s ketone group can also participate in nucleophilic addition reactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2-Bromo-1-(3,4,5-trifluorophenyl)ethanone
- 2,2,2,4-Tetrafluoroacetophenone
Comparison: Compared to these similar compounds, 2,2-Difluoro-1-(3,4,5-trifluorophenyl)ethanone is unique due to the presence of both difluoro and trifluorophenyl groups. This combination imparts distinct chemical properties such as increased electronegativity and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2,2-difluoro-1-(3,4,5-trifluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-1-3(7(14)8(12)13)2-5(10)6(4)11/h1-2,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDJLZZWPDMRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
